molecular formula C12H23N B12100027 N-(1-cyclopropylethyl)-2-methylcyclohexan-1-amine

N-(1-cyclopropylethyl)-2-methylcyclohexan-1-amine

Cat. No.: B12100027
M. Wt: 181.32 g/mol
InChI Key: GJXSAVAROOVANN-UHFFFAOYSA-N
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Description

N-(1-cyclopropylethyl)-2-methylcyclohexan-1-amine is an organic compound characterized by a cyclopropyl group attached to an ethyl chain, which is further connected to a cyclohexane ring substituted with a methyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylethyl)-2-methylcyclohexan-1-amine typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Attachment to Ethyl Chain: The cyclopropyl group is then attached to an ethyl chain through a nucleophilic substitution reaction.

    Cyclohexane Ring Formation: The cyclohexane ring is synthesized through a cyclization reaction, often involving a Grignard reagent.

    Introduction of Methyl and Amine Groups: The methyl group is introduced via alkylation, and the amine group is added through reductive amination.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing catalysts to enhance reaction efficiency and yield. Common industrial methods include:

    Catalytic Hydrogenation: To introduce the amine group.

    High-Pressure Reactions: To facilitate the formation of the cyclopropyl group and cyclohexane ring.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylethyl)-2-methylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.

    Substitution: The amine group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Ketones, alcohols.

    Reduction Products: Secondary amines, hydrocarbons.

    Substitution Products: Various substituted amines and cyclohexane derivatives.

Scientific Research Applications

N-(1-cyclopropylethyl)-2-methylcyclohexan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-cyclopropylethyl)-2-methylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: Shares the cyclopropyl group but lacks the cyclohexane ring and methyl substitution.

    2-Methylcyclohexanamine: Contains the cyclohexane ring and amine group but lacks the cyclopropyl group.

    N-Ethylcyclohexanamine: Similar structure but with an ethyl group instead of the cyclopropyl group.

Uniqueness

N-(1-cyclopropylethyl)-2-methylcyclohexan-1-amine is unique due to the combination of its cyclopropyl group, cyclohexane ring, and methyl substitution, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

N-(1-cyclopropylethyl)-2-methylcyclohexan-1-amine

InChI

InChI=1S/C12H23N/c1-9-5-3-4-6-12(9)13-10(2)11-7-8-11/h9-13H,3-8H2,1-2H3

InChI Key

GJXSAVAROOVANN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NC(C)C2CC2

Origin of Product

United States

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